p-Lactophenetide

Analgesic Failure Rate Historical Clinical Comparison Neuralgia

p-Lactophenetide (also known as Lactophenin, Lactylphenetidin, or Fenolactine) is a synthetic anilide derivative of the phenacetin class. It was historically developed as an analgesic and antipyretic agent, distinguished from phenacetin by the substitution of an acetic acid moiety with a lactic acid group, yielding N-(4-ethoxyphenyl)-2-hydroxypropanamide.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 539-08-2
Cat. No. B138451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Lactophenetide
CAS539-08-2
SynonymsN-(4-Ethoxyphenyl)-2-hydroxypropanamide;  p-Lactophenetidide;  4’-Ethoxylactanilide;  DL-p-Lactophenetidide;  Fenolactine;  Lactophenin;  Lactyl-p-phenetidin;  Lactylphenetidin;  N-Lactyl-p-phenetidine;  NSC 72105;  Phenolactine;  p-Lactophenetide;  p-Lactylphen
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C(C)O
InChIInChI=1S/C11H15NO3/c1-3-15-10-6-4-9(5-7-10)12-11(14)8(2)13/h4-8,13H,3H2,1-2H3,(H,12,14)
InChIKeyGHZNWXGYWUBLLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Lactophenetide (CAS 539-08-2) for Scientific Research and Procurement


p-Lactophenetide (also known as Lactophenin, Lactylphenetidin, or Fenolactine) is a synthetic anilide derivative of the phenacetin class [1]. It was historically developed as an analgesic and antipyretic agent, distinguished from phenacetin by the substitution of an acetic acid moiety with a lactic acid group, yielding N-(4-ethoxyphenyl)-2-hydroxypropanamide [2]. The compound appears as slightly bitter crystals with a melting point of 117-118 °C and has a solubility of 1 g in 330 mL cold water, 55 mL boiling water, and 8.5 mL alcohol [3]. Contemporary research interest focuses on its role as a potent lipoxygenase inhibitor and its utility as an antioxidant in fats and oils, rather than its legacy therapeutic use [4].

Why Generic Substitution with Other Anilide Analogs Can Be Problematic for p-Lactophenetide (539-08-2)


Substituting p-Lactophenetide with a generic anilide like phenacetin or acetanilide is not straightforward because of its distinct multi-target biochemical profile. While phenacetin is primarily a prodrug for paracetamol, acting via central COX inhibition, p-Lactophenetide demonstrates a fundamentally different inhibitory fingerprint: it acts as a potent lipoxygenase inhibitor, interferes with arachidonic acid metabolism, and inhibits formyltetrahydrofolate synthetase, with only a lesser effect on cyclooxygenase [1]. Its additional functional properties, including serving as an antioxidant in lipid systems, are not replicated by its simpler class analogs [1]. Historical clinical comparisons quantitatively demonstrate a different therapeutic response profile, with p-Lactophenetide showing a 39.1% failure rate in neuralgia compared to 21.5% for phenacetin in a large observational study, underscoring their non-interchangeability [2].

Evidence-Based Differentiation of p-Lactophenetide: Quantitative Data vs. Comparators


Analgesic Efficacy Failure Rate Compared to Phenacetin in a Neuralgia Patient Cohort

In a large-scale comparative clinical observation involving 700 administrations of various antineuralgic agents conducted at the Budapest II. Internal Clinic neurology department, p-Lactophenetide (Lactophenin) demonstrated a therapeutic failure rate of 39.1% ('little or no effect'), which was markedly higher than the 21.5% failure rate observed for the reference agent, phenacetin [1]. This quantitative difference was recorded alongside other agents: neurodin (24.4%), exalgin (31.0%), antifebrin (32.2%), and migraenin (35.7%). The data suggests that, in terms of acute analgesic response in neuralgia, p-Lactophenetide was demonstrably less reliable than phenacetin.

Analgesic Failure Rate Historical Clinical Comparison Neuralgia

Qualitatively Distinct Side-Effect Profile: Absence of Cyanosis and Collapse vs. Antipyrin

Historical pharmacological references indicate that p-Lactophenetide (Lactophenin) is 'usually better borne than antipyrin' and that 'although it may, in some instances, give rise to sweating, it does not cause collapse nor cyanosis' [1]. While antipyrin (phenazone) was a widely used antipyretic and analgesic at the time, it carried risks of circulatory collapse and cyanosis in sensitive individuals. This qualitative safety differentiation was cited as a clinical reason for selecting Lactophenin over Antipyrin in febrile conditions, particularly typhoid fever, where Prof. von Jaksch of Prague reported 'most surprising results' [2].

Drug Safety Profile Historical Clinical Differentiation Antipyretic

Enzymatic Inhibition Fingerprint: Potent Lipoxygenase Inhibition with Lesser COX Activity

p-Lactophenetide is characterized in curated pharmacological databases as a 'potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism,' with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase 'to a lesser extent' [1]. This multi-target enzymatic inhibition profile differentiates it from pure COX inhibitors like aspirin or from simple anilide analgesics such as phenacetin, which primarily acts as a prodrug for paracetamol (a weak COX-1/2 inhibitor). BindingDB data suggest a related compound tested against 5-lipoxygenase showed an IC50 of 1,000 nM in a rat blood LTB4 production assay [2], though this specific value could not be confirmed for p-Lactophenetide itself.

Lipoxygenase Inhibitor Arachidonic Acid Cascade Multi-Target Profile

Antioxidant Function in Lipid Systems: Distinct from Common Anilide Analogs

A distinct and functionally unique property of p-Lactophenetide is its documented role as an 'antioxidant in fats and oils' [1]. This property is not associated with phenacetin, acetanilide, or paracetamol, making it a point of differentiation for industrial research applications. Some studies have suggested that p-Lactophenetide may possess additional antioxidant properties contributing to anti-inflammatory effects , though specific quantitative antioxidant capacity measurements (e.g., DPPH, ABTS IC50 values) were not located for the pure compound in this analysis.

Lipid Antioxidant Food Chemistry Fats and Oils Preservation

Physicochemical Solubility Profile: Aqueous Solubility Advantage Over Phenacetin

p-Lactophenetide exhibits an aqueous solubility of 1 g in 330 mL cold water and 1 g in 55 mL boiling water, with alcohol solubility of 1 g in 8.5 mL [1]. By comparison, phenacetin is described as having a solubility of 1 g in 1,310 mL cold water and 1 g in 82 mL boiling water [2]. This represents a roughly 3.97-fold improvement in cold-water solubility for p-Lactophenetide relative to phenacetin. The increased hydrophilicity is consistent with the replacement of the acetyl group with the more polar 2-hydroxypropanoyl (lactyl) moiety.

Aqueous Solubility Formulation Development Physicochemical Properties

QSAR Classification: Inclusion as a Labeled Compound in Antibacterial Activity Modeling

p-Lactophenetide was included as one of the compounds in a published QSAR study by Cherkasov et al. (2005) that utilized 34 'inductive' QSAR descriptors to separate compounds with and without antibacterial activity, achieving 93% correct classification across a set of 657 compounds using Artificial Neural Networks [1]. While this does not provide a specific quantitative antibacterial potency for p-Lactophenetide, it positions the compound within a well-validated computational framework that differentiates it from other anilide analogs not included in such models.

QSAR Modeling Antibacterial Activity Prediction Machine Learning

Optimal Research and Industrial Application Scenarios for p-Lactophenetide (CAS 539-08-2)


Arachidonic Acid Cascade Research: Dual LOX/COX Pathway Inhibition Studies

Investigators studying the arachidonic acid metabolic cascade can utilize p-Lactophenetide as a probe compound that preferentially inhibits lipoxygenase while maintaining only 'lesser' cyclooxygenase activity, as documented in the Medical University of Lublin and Wroclaw Medical University databases [1]. This contrasts with the COX-dominant profile of phenacetin and paracetamol, enabling pathway-specific mechanistic dissection. The compound's established solubility advantage (3.97x greater cold-water solubility than phenacetin [2]) facilitates direct assay preparation without requiring high-percentage DMSO vehicles that might independently modulate enzyme activity.

Lipid Oxidation and Food Chemistry: Antioxidant Additive Research

Food science and industrial chemistry researchers investigating antioxidants for lipid preservation can employ p-Lactophenetide as a reference compound with a verified database annotation as an 'antioxidant in fats and oils' [1]. This property is unique among anilide-class analogs and provides a scaffold for structure-activity relationship studies aimed at developing novel lipophilic antioxidants derived from the phenetidine backbone.

Historical Pharmaceutical Research and Comparative Toxicology

Researchers conducting retrospective pharmacological analyses or toxicological comparisons of early 20th-century analgesics can use p-Lactophenetide as a key comparator. The documented 39.1% vs. 21.5% failure rate differential against phenacetin in neuralgia [1], combined with its qualitatively distinct safety profile (absence of cyanosis and collapse compared to antipyrin) [2], provides a quantitative framework for understanding how minor structural modifications (lactic acid vs. acetic acid) altered both efficacy and tolerability in the pre-NSAID era.

In Silico QSAR Model Development and Validation

Computational chemists developing antibacterial QSAR models can leverage p-Lactophenetide's prior inclusion in a validated 657-compound Artificial Neural Network model that achieved 93% classification accuracy [1]. As a structurally characterized anilide with known physicochemical parameters (LogP 1.3, molecular weight 209.24 g/mol, H-bond donor count 2) [2], it serves as a reliable training or test set compound for benchmarking new molecular descriptor schemes.

Quote Request

Request a Quote for p-Lactophenetide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.